N-(4,5-dimethyl-2-nitrophenyl)propanamide
Overview
Description
N-(4,5-dimethyl-2-nitrophenyl)propanamide is an organic compound with the molecular formula C11H14N2O3 It is characterized by the presence of a nitro group (-NO2) and two methyl groups (-CH3) attached to a benzene ring, along with a propanamide group (-CONH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-2-nitrophenyl)propanamide typically involves the nitration of a suitable aromatic precursor followed by amide formation. One common method is the nitration of 4,5-dimethylbenzene to introduce the nitro group, followed by the reaction with propanoyl chloride to form the propanamide group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and anhydrous conditions for the subsequent amide formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-2-nitrophenyl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: 4,5-dimethyl-2-aminophenylpropanamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 4,5-dimethyl-2-nitrobenzoic acid and propanamide.
Scientific Research Applications
N-(4,5-dimethyl-2-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-2-nitrophenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)propanamide: Similar structure but lacks the methyl groups.
N-(4,5-dimethylphenyl)propanamide: Similar structure but lacks the nitro group.
N-(4,5-dimethyl-2-aminophenyl)propanamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-(4,5-dimethyl-2-nitrophenyl)propanamide is unique due to the presence of both nitro and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-(4,5-dimethyl-2-nitrophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-4-11(14)12-9-5-7(2)8(3)6-10(9)13(15)16/h5-6H,4H2,1-3H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVYMDHMPOQAAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C(=C1)C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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